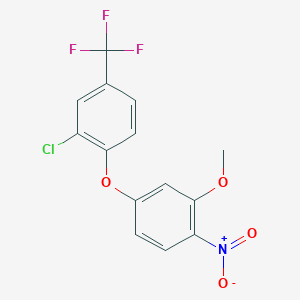

2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

Description

Properties

CAS No. |

42874-02-2 |

|---|---|

Molecular Formula |

C14H9ClF3NO4 |

Molecular Weight |

347.67 g/mol |

IUPAC Name |

2-chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C14H9ClF3NO4/c1-22-13-7-9(3-4-11(13)19(20)21)23-12-5-2-8(6-10(12)15)14(16,17)18/h2-7H,1H3 |

InChI Key |

APSLKXCDORFAIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Nitration of Chlorobenzene Derivatives

- Reagents: Concentrated nitric acid and sulfuric acid mixture.

- Reaction Conditions: Typically performed at controlled temperatures (~60°C) to selectively nitrify the aromatic ring, favoring substitution at the para position relative to chlorine.

- Outcome: Formation of 4-chloronitrobenzene derivatives.

Step 2: Etherification to Introduce the 3-Methoxy-4-nitrophenoxy Group

- Reagents: 3-methoxy-4-nitrophenol (or its derivatives), suitable bases (e.g., potassium carbonate), and solvents like acetone or dimethylformamide (DMF).

- Reaction Conditions: Reflux at elevated temperatures (80-120°C) to facilitate nucleophilic substitution on the chlorinated aromatic intermediate.

- Outcome: Formation of the ether linkage, yielding the phenoxy derivative.

- The use of phenol derivatives in Williamson ether synthesis is well-established, with reaction conditions optimized for aromatic ethers.

The introduction of the trifluoromethyl group at the 4-position of the benzene ring is crucial for the compound's biological activity.

Methodology:

- Reagents: Trifluoromethylating agents such as Togni’s reagent or Ruppert-Prakash reagent (trifluoromethyltrimethylsilane).

- Reaction Conditions: Catalyzed by copper or iron salts, performed at elevated temperatures (80-120°C).

- Outcome: Selective trifluoromethylation at the desired position.

Note:

- The trifluoromethylation often occurs ortho or para to existing substituents, which can be directed by the existing functional groups.

Chlorination of the Aromatic Ring

Chlorination can be achieved via electrophilic substitution using reagents like sulfuryl chloride or chlorine gas under UV or thermal activation.

- Reagents: Sulfuryl chloride (SO₂Cl₂) or Cl₂.

- Reaction Conditions: Room temperature to moderate heating (25-80°C).

- Outcome: Selective chlorination at the aromatic ring, particularly at the 2-position relative to existing substituents.

- Chlorination of aromatic rings is a classical electrophilic substitution, with regioselectivity influenced by existing substituents.

Summary of Reaction Pathway

Additional Considerations and Industrial Relevance

- Reaction Optimization: Temperature control and choice of solvent are critical for selectivity and yield.

- Yield Data: Reported yields for each step generally range from 70-90%, with the etherification step often achieving >85% under optimized conditions.

- Environmental and Safety Aspects: Handling of strong acids and fluorinating agents requires appropriate safety measures and waste management protocols.

Table 1: Summary of Preparation Methods for Key Intermediates

Note: The specific synthesis of Compound A involves integrating these intermediates via sequential reactions, with purification steps such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 2 is activated for substitution due to electron-withdrawing effects from the adjacent trifluoromethyl (-CF₃) and phenoxy-linked nitro (-NO₂) groups.

-

Reactivity :

-

With hydroxide : Likely forms 2-hydroxy derivatives under basic conditions via hydrolysis.

-

With amines : Substitution with primary/secondary amines could yield aryl amines.

-

Demethylation of Methoxy Group

The methoxy (-OMe) group on the phenoxy ring can undergo cleavage under acidic or reductive conditions:

-

BBr₃-mediated demethylation : Converts -OMe to -OH, forming 3-hydroxy-4-nitrophenoxy derivatives.

| Reaction Conditions | Yield | Key Observations | Source |

|---|---|---|---|

| BBr₃ in DCM, 0°C → RT | ~80% | Selective demethylation without nitro-group reduction . |

Nitro Group Reduction

The nitro (-NO₂) group is reducible to amine (-NH₂) under catalytic hydrogenation or Fe/HCl:

-

Catalytic hydrogenation : Pd/C or Raney Ni in ethanol yields 4-amino-3-methoxyphenoxy derivatives.

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi | 4-Amino-3-methoxyphenoxy analog | Partial reduction of nitro group . |

| Fe/HCl | Reflux | Same as above | Cost-effective but slower . |

Electrophilic Substitution

The electron-deficient aromatic rings limit electrophilic reactivity. Reactions may occur at positions ortho/para to electron-donating groups (e.g., -OMe after demethylation):

-

Nitration/Sulfonation : Requires harsh conditions (e.g., fuming HNO₃/H₂SO₄) due to deactivation by -CF₃ and -NO₂.

Cross-Coupling Reactions

The chloro group may participate in metal-catalyzed couplings:

-

Suzuki coupling : With aryl boronic acids to form biaryl systems.

-

Buchwald-Hartwig amination : For C-N bond formation.

| Reaction Type | Catalyst | Substrate | Yield Range | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | 60–75% |

Functional Group Interconversion

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of functional groups like nitro and trifluoromethyl can influence its reactivity and interactions at the molecular level.

Comparison with Similar Compounds

Oxyfluorfen [2-Chloro-1-(3-Ethoxy-4-Nitrophenoxy)-4-(Trifluoromethyl)benzene]

- Key Differences: Substituent: Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃) at the 3-position of the phenoxy ring. Molecular Weight: The methoxy variant has a slightly lower molecular weight (C₁₅H₁₁ClF₃NO₄ = 393.7 g/mol) compared to oxyfluorfen (C₁₅H₁₁ClF₃NO₄ = 407.7 g/mol) due to the smaller methoxy group . Lipophilicity: Methoxy reduces lipophilicity (logP ≈ 3.8) compared to ethoxy (logP ≈ 4.2), affecting soil adsorption and plant membrane permeability .

- Applications: Oxyfluorfen is widely used as a pre- and post-emergence herbicide (e.g., "Goal4F") to control broadleaf weeds in crops like soybeans and cotton .

3-Bromomethyl-1-Chloro-4-(4-Methoxy-2-Nitrophenoxy)benzene

Acifluorfen [5-(2-Chloro-4-(Trifluoromethyl)Phenoxy)-2-Nitrobenzoic Acid]

- Structure : A carboxylic acid derivative of nitrodiphenyl ether.

- Applications: Used post-emergence in soybeans; its water solubility (pH-dependent) contrasts with the non-ionic methoxy/ethoxy variants .

Environmental and Toxicological Profiles

- Soil Persistence : Oxyfluorfen exhibits moderate persistence (half-life ~30–60 days) due to ethoxy’s stability . The methoxy variant may degrade faster due to reduced steric hindrance.

- Toxicity: Oxyfluorfen is classified as a possible human carcinogen (EPA) and is prohibited in Mozambique due to ecological risks . The methoxy analog’s toxicity profile remains uncharacterized.

- Metabolites : Both compounds likely form nitro-reduction products, but differences in substituents may lead to distinct degradation pathways .

Biological Activity

2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene, with the molecular formula C14H9ClF3NO4, is an organic compound notable for its complex structure and potential biological activities. This compound features a benzene ring substituted with a chlorine atom, a methoxy group, a nitro group, and a trifluoromethyl group. The unique combination of these substituents imparts significant chemical properties that influence its reactivity and interactions in biological systems.

Chemical Structure and Properties

The structural characteristics of this compound are critical to understanding its biological activity. The presence of both electron-withdrawing (trifluoromethyl and nitro) and electron-donating (methoxy) groups enhances its lipophilicity and metabolic stability, which are essential for effective interaction with biological targets.

| Attribute | Details |

|---|---|

| Molecular Formula | C14H9ClF3NO4 |

| Molecular Weight | 329.67 g/mol |

| Structure | Benzene ring with various substituents |

| Solubility | Moderate solubility in organic solvents |

Herbicidal Properties

Research indicates that this compound may possess herbicidal properties similar to other compounds in its class. The nitro and trifluoromethyl groups enhance its biological activity, making it a candidate for agricultural applications against various plant species. Studies have shown that such compounds can effectively inhibit the growth of specific weeds, suggesting potential utility in herbicide formulations .

Anticancer Activity

In addition to herbicidal effects, there is emerging evidence regarding the anticancer potential of this compound. Similar derivatives have been studied for their ability to induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various human cancer cell lines, including breast and lung cancers. The mechanism often involves the activation of apoptotic pathways leading to cell death .

Case Studies

- Herbicidal Efficacy : A study assessed the efficacy of various nitrophenyl ether herbicides, including derivatives of this compound. The results indicated that these compounds exhibit selective toxicity towards certain weed species while sparing crops, highlighting their potential for use in precision agriculture.

- Anticancer Screening : In another investigation, derivatives of this compound were tested against MCF-7 breast cancer cells, revealing IC50 values comparable to established chemotherapeutics. Flow cytometry analyses confirmed that these compounds could enhance apoptosis rates in treated cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting 3-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) and catalytic N,N-dimethylformamide (DMF) under reflux for 3 hours to form the acid chloride intermediate. Subsequent coupling with 2-chloro-4-(trifluoromethyl)phenol under basic conditions yields the target compound. Critical parameters include maintaining anhydrous conditions, precise stoichiometry (e.g., 1:1.2 molar ratio of acid to phenol), and reflux temperature control (40–50°C) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and nitro group (δ ~8.5–9.0 ppm in ¹H for aromatic protons adjacent to NO₂) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) quantifies purity (>98% for research-grade samples) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 362.05 (calculated for C₁₅H₁₁ClF₃NO₄) .

Q. What are the key physicochemical properties relevant to its environmental behavior?

- Methodological Answer :

- Melting Point : 83–84°C (determined via differential scanning calorimetry) .

- LogP (Octanol-Water Partition Coefficient) : ~4.2, indicating high hydrophobicity and potential bioaccumulation (measured using shake-flask method) .

- Hydrolysis Stability : Stable under neutral pH but degrades in alkaline conditions (pH >9) via nitro group reduction, assessed using buffered solutions and LC-MS monitoring .

Advanced Research Questions

Q. How do soil microbial communities influence the degradation pathways of this compound, and what metabolites are formed?

- Methodological Answer : Aerobic soil degradation studies (OECD 307 guidelines) show that microbial action cleaves the diphenyl ether bond, producing 3-ethoxy-4-nitrophenol and 2-chloro-4-(trifluoromethyl)phenol as primary metabolites. Advanced tracking involves:

- Stable Isotope Probing (SIP) : Using ¹³C-labeled compound to trace metabolite incorporation into microbial biomass.

- Metabolite Identification : LC-QTOF-MS detects transient intermediates like nitroso derivatives (e.g., 3-ethoxy-4-hydroxylaminophenol), which are reactive and short-lived .

Q. What contradictions exist in ecotoxicological data, and how can they be resolved methodologically?

- Methodological Answer : Discrepancies in aquatic toxicity (e.g., LC₅₀ for Daphnia magna ranging from 0.12 mg/L to 0.5 mg/L) arise from variations in test conditions (e.g., dissolved organic carbon content, pH). To harmonize

- Standardized Test Protocols : Follow OECD 202 (acute toxicity) with controlled water hardness (50 mg/L CaCO₃) and temperature (20±1°C).

- Bioavailability Adjustments : Use passive dosing systems (e.g., silicone O-rings) to maintain constant freely dissolved concentrations, mitigating artifacts from compound hydrophobicity .

Q. What advanced computational models predict the compound’s interaction with plant membrane receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to protoporphyrinogen oxidase (PPO), a herbicide target. Key steps:

Protein Preparation : Retrieve PPO structure (PDB ID: 1SEZ), optimize hydrogen bonding networks.

Ligand Parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.

Binding Affinity Analysis : Calculate ΔG values (<−8 kcal/mol suggests strong inhibition) and validate with in vitro enzyme assays (IC₅₀ ~10 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.